molecular formula C11H12N2O B8694980 4-isopropylphthalazin-1(2H)-one

4-isopropylphthalazin-1(2H)-one

Cat. No.: B8694980
M. Wt: 188.23 g/mol
InChI Key: XKNUUVNBXJWARZ-UHFFFAOYSA-N
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Description

4-isopropylphthalazin-1(2H)-one is a heterocyclic organic compound with a phthalazinone core structure. This compound is characterized by the presence of a phthalazinone ring substituted with an isopropyl group at the 4-position. Phthalazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropylphthalazin-1(2H)-one typically involves the condensation of phthalic anhydride with hydrazine, followed by alkylation with isopropyl halides. The reaction conditions often include:

    Condensation Reaction: Phthalic anhydride reacts with hydrazine hydrate in the presence of a solvent like ethanol or acetic acid at elevated temperatures (around 100-150°C) to form phthalazinone.

    Alkylation: The phthalazinone is then alkylated using isopropyl halides (such as isopropyl bromide) in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-isopropylphthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further explored for their biological activities.

Scientific Research Applications

4-isopropylphthalazin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-isopropylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: The parent compound without the isopropyl substitution.

    4-Methylphthalazinone: A similar compound with a methyl group at the 4-position instead of an isopropyl group.

    4-Ethylphthalazinone: A compound with an ethyl group at the 4-position.

Uniqueness

4-isopropylphthalazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its unsubstituted or differently substituted analogs.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-propan-2-yl-2H-phthalazin-1-one

InChI

InChI=1S/C11H12N2O/c1-7(2)10-8-5-3-4-6-9(8)11(14)13-12-10/h3-7H,1-2H3,(H,13,14)

InChI Key

XKNUUVNBXJWARZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=O)C2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of isopropylmagnesium bromide in THF (1M, 6.4 mL, 6.4 mmol) was added to a solution of 2-methylisoindoline-1,3-dione (0.793 g, 4.92 mmol) in THF (15 mL) at 0° C., stirred for 15 minutes, concentrated, dissolved in EtOH (12 mL) with a catalytic amount of concentrated HCl. Hydrazine hydrate (0.58 mL, 15 mmol) was added, and mixture was microwaved at 180° C. for 30 minutes, concentrated, and chromatographed on SiO2 (33% EtOAc/hexane) to give the title compound as a white solid (0.591 g, 3.14 mmol). 1H NMR (300 MHz, DMSO-d6) δ 12.47 (s, 1H), 8.28 (dd, 1H), 8.06 (d, 1H), 7.94 (ddd, 1H), 7.85 (ddd, 1H), 3.57 (quin, 1H), 1.27 (d, 6H); LC/MS (APCI) M/Z 189.1 (M+H)+.
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0 (± 1) mol
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reactant
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0.793 g
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reactant
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15 mL
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solvent
Reaction Step One
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Quantity
6.4 mL
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solvent
Reaction Step One
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0.58 mL
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reactant
Reaction Step Two

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